

using TDI-6118 in ChIP-seq experiments

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Compound of Interest		
Compound Name:	TDI-6118	
Cat. No.:	B12411538	Get Quote

Application Note: Using **TDI-6118** for Chromatin Immunoprecipitation Sequencing (ChIP-seq) Experiments

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Introduction

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer.[1][2] The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[3][4][5] The catalytic subunit of PRC2, EZH2 (Enhancer of zeste homolog 2), is frequently overexpressed or mutated in a variety of malignancies.[1][2][6]

TDI-6118 is a potent and selective small molecule inhibitor of EZH2. By competitively inhibiting the methyltransferase activity of EZH2, **TDI-6118** leads to a global reduction in H3K27me3 levels, resulting in the de-repression of PRC2 target genes.[6][7] This activity makes **TDI-6118** a valuable tool for studying the role of EZH2 and H3K27me3 in gene regulation and disease. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genomic locations of histone modifications. This application note provides a detailed protocol for utilizing **TDI-6118** in conjunction with ChIP-seq to investigate changes in H3K27me3 patterns upon EZH2 inhibition.

Principle of the Method



This protocol outlines the treatment of cultured cells with **TDI-6118** to inhibit EZH2 activity, followed by a standard ChIP-seq procedure to map the genome-wide distribution of the H3K27me3 mark. The expected outcome is a significant reduction in H3K27me3 peaks in **TDI-6118**-treated cells compared to vehicle-treated controls, demonstrating the inhibitor's efficacy and revealing genes regulated by EZH2-mediated repression.

Materials and Reagents

- Cell Culture Reagents (e.g., DMEM, FBS, Penicillin-Streptomycin)
- TDI-6118 (prepare stock solution in DMSO)
- Vehicle Control (DMSO)
- Formaldehyde, 37%
- Glycine
- PBS (Phosphate Buffered Saline)
- · Cell Lysis Buffer
- Nuclear Lysis Buffer
- Chromatin Shearing Apparatus (e.g., sonicator)
- Anti-H3K27me3 Antibody (ChIP-grade)
- Normal Rabbit IgG (Isotype Control)
- Protein A/G Magnetic Beads
- ChIP Wash Buffers (low salt, high salt, LiCl)
- TE Buffer
- RNase A
- Proteinase K



- Phenol:Chloroform:Isoamyl Alcohol
- Ethanol
- DNA Purification Kit
- Qubit Fluorometer and dsDNA HS Assay Kit
- · Agilent Bioanalyzer or similar
- NEBNext Ultra II DNA Library Prep Kit for Illumina

Quantitative Data Summary

Table 1: Hypothetical Properties of TDI-6118

Property	Value
Target	EZH2 (Wild-type and mutant)
IC50 (H3K27me3 inhibition)	5 nM
Recommended Working Concentration	100 - 500 nM
Solvent	DMSO
Molecular Weight	450.5 g/mol

Table 2: Representative ChIP-seq Quality Control Metrics



Sample	Metric	Value
Vehicle Control	Uniquely Mapped Reads	> 20 million
FRiP (Fraction of Reads in Peaks)	> 1%	
NSC (Normalized Strand Cross-correlation)	> 1.1	
RSC (Relative Strand Cross-correlation)	> 0.8	
TDI-6118 Treated	Uniquely Mapped Reads	> 20 million
FRiP (Fraction of Reads in Peaks)	< 0.5%	
NSC (Normalized Strand Cross-correlation)	> 1.1	_
RSC (Relative Strand Cross-correlation)	> 0.8	

Table 3: Expected H3K27me3 Peak Changes with TDI-6118 Treatment

Cell Line	Treatment	Number of H3K27me3 Peaks	Fold Change
Lymphoma Cell Line (EZH2-mutant)	Vehicle (DMSO)	25,000	-
TDI-6118 (250 nM, 72h)	5,000	0.2	
Prostate Cancer Cell Line (EZH2-WT)	Vehicle (DMSO)	18,000	-
TDI-6118 (250 nM, 72h)	6,000	0.33	



Experimental Protocols

Protocol 1: Cell Culture and TDI-6118 Treatment

- Culture cells to ~80% confluency. For a standard ChIP-seq experiment, aim for at least 1 x 10^7 cells per condition.
- Treat cells with the desired concentration of TDI-6118 (e.g., 250 nM) or an equivalent volume of DMSO (vehicle control).
- Incubate for a sufficient duration to observe a reduction in H3K27me3 levels (e.g., 48-96 hours).
- · Harvest cells for crosslinking.

Protocol 2: Chromatin Immunoprecipitation

- Crosslinking:
 - Add formaldehyde to the cell culture medium to a final concentration of 1%.
 - Incubate for 10 minutes at room temperature with gentle shaking.
 - Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
- Cell Lysis and Chromatin Shearing:
 - Wash cells twice with ice-cold PBS.
 - Resuspend cells in Cell Lysis Buffer and incubate on ice.
 - Pellet the nuclei and resuspend in Nuclear Lysis Buffer.
 - Shear the chromatin to an average size of 200-800 bp using a sonicator. The optimal sonication conditions should be empirically determined.
- Immunoprecipitation:



- Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
- Incubate the pre-cleared chromatin overnight at 4°C with either anti-H3K27me3 antibody or IgG control.
- Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Washes and Elution:
 - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove nonspecific binding.
 - Elute the chromatin from the beads.
- Reverse Crosslinking and DNA Purification:
 - Add Proteinase K and incubate to reverse crosslinks.
 - Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.

Protocol 3: Library Preparation and Sequencing

- Quantify the purified ChIP DNA using a Qubit fluorometer.
- Assess the size distribution of the DNA using an Agilent Bioanalyzer.
- Prepare sequencing libraries using a low-input library preparation kit (e.g., NEBNext Ultra II DNA Library Prep Kit for Illumina).
- Perform single-end or paired-end sequencing on an Illumina platform.

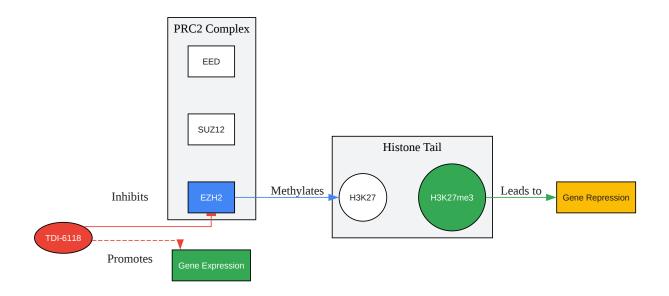
Data Analysis

- Quality Control: Assess the quality of the raw sequencing reads using FastQC.
- Alignment: Align the reads to the appropriate reference genome using an aligner such as Bowtie2 or BWA.



- Peak Calling: Identify regions of H3K27me3 enrichment (peaks) using a peak caller like MACS2, comparing the H3K27me3 IP to the IgG control.
- Differential Peak Analysis: Use tools like DiffBind or MAnorm to identify genomic regions with a significant reduction in H3K27me3 signal in TDI-6118-treated samples compared to controls.
- Downstream Analysis: Perform gene ontology analysis, pathway analysis, and motif analysis
 on the genes associated with differential H3K27me3 peaks to understand the biological
 consequences of EZH2 inhibition.

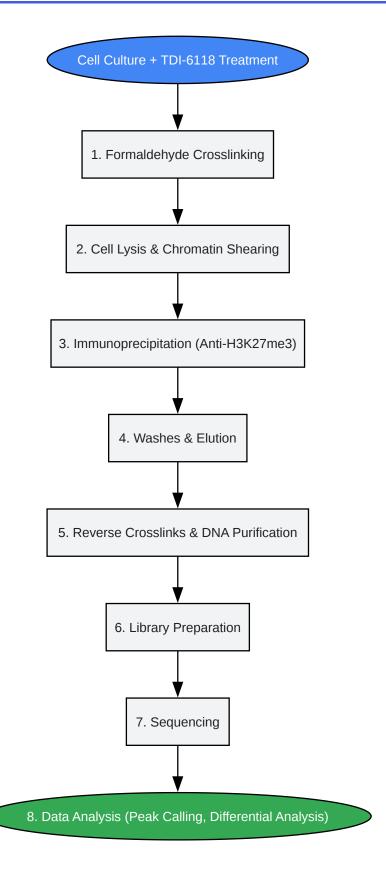
Visualizations



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Caption: Mechanism of **TDI-6118** action on the PRC2 complex.





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Caption: Experimental workflow for ChIP-seq with TDI-6118.



Troubleshooting

Problem	Possible Cause	Solution
Low ChIP DNA yield	Insufficient cell number	Start with at least 1 x 10^7 cells.
Inefficient chromatin shearing	Optimize sonication time and power.	
Poor antibody performance	Use a validated ChIP-grade antibody.	
High background signal in IgG control	Incomplete washing	Increase the number or duration of washes.
Cross-reactivity of beads	Pre-clear chromatin for a longer duration.	
No reduction in H3K27me3 peaks	Inactive TDI-6118	Check compound integrity and concentration.
Insufficient treatment time	Increase the duration of TDI-6118 treatment.	
Cell line is resistant	Confirm EZH2 expression and activity in the cell line.	

Conclusion

TDI-6118 is a powerful research tool for investigating the epigenetic functions of EZH2. The protocol described in this application note provides a robust framework for performing ChIP-seq experiments to map H3K27me3 and its dynamic changes following EZH2 inhibition. Successful application of this method will enable researchers to elucidate the gene regulatory networks controlled by PRC2 and to explore the therapeutic potential of EZH2 inhibitors.

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